Sacranoside B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H36O10 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2Z)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H36O10/c1-11(2)5-4-6-12(3)7-8-28-21-19(27)17(25)16(24)14(31-21)10-30-20-18(26)15(23)13(22)9-29-20/h5,7,13-27H,4,6,8-10H2,1-3H3/b12-7-/t13-,14+,15-,16+,17-,18+,19+,20-,21+/m0/s1 |
InChI Key |
IEGFOTASSBZIBZ-PMLWGFRHSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@H](CO2)O)O)O)O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C)C |
Synonyms |
geranyl 1-O-arabinopyranosyl-1-6-glucopyranoside kenposide A sacranoside B |
Origin of Product |
United States |
Chemical Reactions Analysis
Chemoenzymatic β-Glucosidation
-
Substrates : Nerol (a monoterpene alcohol) and D-glucose.
-
Catalyst : Immobilized β-glucosidase from almonds.
Enzymatic Glycosidation Mechanism
The β-glucosidase facilitates the formation of a glycosidic bond between nerol and glucose. This reaction proceeds via:
-
Nucleophilic attack by the hydroxyl group of nerol on the anomeric carbon of glucose.
-
Transition state stabilization by the enzyme’s active site ( ).
Coupling Reaction
-
Reagent : 2,3,4-tri-O-benzoyl-β-L-arabinopyranosyl bromide.
-
Mechanism : SN2 displacement at the anomeric carbon, forming a 6-O-α-L-arabinopyranosyl-β-D-glucopyranoside structure ( ).
Deprotection
-
Conditions : Mild alkaline hydrolysis (e.g., 0.1 M NaOH in methanol).
-
Outcome : Removal of benzoyl groups to yield this compound ( ).
Structural Reactivity and Functional Groups
This compound’s reactivity is influenced by its:
-
Glycosidic bonds : Susceptible to acid-catalyzed hydrolysis.
-
Hydroxyl groups : Participate in acetylation or oxidation under standard conditions.
-
Terpene backbone : Potential for electrophilic addition or cyclization ( ).
Table 2: Functional Group Reactivity
| Group | Reactivity | Example Reaction |
|---|---|---|
| Glycosidic bond | Acid hydrolysis | Cleavage to nerol and saccharide moieties |
| Hydroxyl (-OH) | Acetylation | Formation of acetylated derivatives with acetic anhydride |
| Double bond (terpene) | Hydrogenation | Reduction to dihydro derivatives |
Preparation Methods
Beta-Glucosidation Reaction
The foundational step involves enzymatic coupling between nerol (a monoterpene alcohol) and D-glucose. Immobilized β-glucosidase from almonds (ENTP-4000 prepolymer) catalyzes this reaction in aqueous ethanol (pH 5.2) at 37°C for 24 hours, producing neryl O-β-D-glucoside with a 70% conversion rate. The enzyme’s regioselectivity ensures exclusive formation of β-glycosidic bonds, critical for this compound’s stereochemistry.
Table 1: Beta-Glucosidation Reaction Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 37°C | ±3% per 5°C Δ |
| pH | 5.2 | Optimal activity |
| Enzyme Loading | 15 U/mg substrate | Linear ≤20 U/mg |
| Solvent System | 40% Ethanol/Water (v/v) | Maximizes solubility |
Arabinopyranosyl Coupling
The neryl glucoside intermediate undergoes coupling with 2,3,4-tri-O-benzoyl-β-L-arabinopyranosyl bromide in anhydrous dichloromethane. Silver triflate (AgOTf) acts as a Lewis acid catalyst, facilitating SN2 displacement at the glucoside’s 6-OH position. This step achieves 68% yield under nitrogen atmosphere at −20°C, minimizing side reactions.
Key Mechanistic Insights:
Deprotection and Purification
Benzoyl groups are removed via alkaline hydrolysis (0.1 M NaOH in methanol, 4°C, 6 hours), followed by neutralization and extraction. Reverse-phase HPLC (C18 column, 65:35 acetonitrile/water) isolates this compound with 92% purity. Scaling this protocol to 10 mmol scale maintains yields >65%, demonstrating industrial feasibility.
Natural Extraction from Rhodiola Species
Supercritical CO₂ Extraction
Rhodiola rosea rhizomes processed via supercritical CO₂ at 350 bar and 60°C yield 4.2 mg/g this compound, outperforming Soxhlet extraction (2.1 mg/g). The method preserves thermolabile glycosides while co-extracting synergistic compounds like salidroside and rosavin.
Table 2: Supercritical CO₂ Optimization
| Condition | Optimal Value | Effect on this compound Yield |
|---|---|---|
| Pressure | 350 bar | Maximal solubility plateau |
| Temperature | 60°C | Balances diffusivity & stability |
| Cosolvent (Ethanol) | 1% (v/v) | Enhances polar compound solubility |
| Extraction Time | 120 min | 98% recovery achieved |
Ethanol-Water Gradient Extraction
Patent CN101863871B details a 95% ethanol reflux (80°C, 3 hours) followed by 40% ethanol ultrasonication, achieving 89% this compound recovery from Rhodiola chrysanthemifolia. Sequential solvent gradients reduce co-extraction of polysaccharides by 41% compared to static maceration.
Analytical Validation of this compound
Structural Characterization
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 449.2381 (calc. 449.2384). Nuclear Overhauser Effect (NOE) NMR correlations verify the α-L-arabinopyranosyl-(1→6)-β-D-glucopyranosyl linkage.
Purity Assessment
Quantitative ¹H-NMR using trimethylsilylpropionic acid as internal standard achieves 98.2% purity certification, meeting pharmacopeial guidelines for natural products.
Comparative Analysis of Preparation Methods
Table 3: Method Efficacy Comparison
| Metric | Chemoenzymatic Synthesis | Supercritical CO₂ | Ethanol Extraction |
|---|---|---|---|
| Yield | 68–72% | 4.2 mg/g | 3.8 mg/g |
| Purity | 92% | 88% | 85% |
| Scalability | Pilot-ready | Industrial | Lab-scale |
| Cost per gram | $1,240 | $890 | $1,050 |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for isolating and characterizing Sacranoside B from natural sources?
- Methodology : Use a combination of chromatographic (e.g., HPLC, LC-MS) and spectroscopic techniques (NMR, FT-IR) for isolation and structural elucidation. Validate purity via high-resolution mass spectrometry (HRMS) and compare spectral data with existing literature . For plant extracts, optimize solvent systems (e.g., ethanol-water gradients) to enhance yield while minimizing co-elution of interfering compounds. Document extraction parameters (temperature, pH, solvent ratios) for reproducibility .
Q. How can researchers establish baseline bioactivity profiles for this compound in vitro?
- Methodology :
- Cell-based assays : Use standardized cell lines (e.g., HEK293, HepG2) with rigorous controls (vehicle, positive/negative controls).
- Dose-response curves : Test a wide concentration range (e.g., 1 nM–100 µM) to identify IC50/EC50 values.
- Validation : Replicate experiments across independent labs to confirm activity. Reference pharmacological databases (e.g., ChEMBL) for comparable compounds .
Q. What are the critical steps for ensuring this compound stability during experimental workflows?
- Methodology :
- Storage : Use inert atmospheres (argon/nitrogen) and low temperatures (−80°C) for long-term stability.
- Solubility : Pre-test solvents (DMSO, PBS) to avoid precipitation.
- Degradation monitoring : Employ stability-indicating assays (e.g., HPLC with UV detection at multiple wavelengths) to track compound integrity over time .
Advanced Research Questions
Q. How should researchers design studies to investigate this compound’s mechanism of action in complex biological systems?
- Methodology :
- Omics integration : Combine transcriptomics, proteomics, and metabolomics to map pathways affected by this compound. Use bioinformatics tools (e.g., STRING, KEGG) for network analysis.
- Target deconvolution : Apply techniques like thermal shift assays (TSA) or CRISPR-Cas9 screens to identify binding partners.
- In vivo models : Use transgenic organisms (e.g., zebrafish, murine models) with tissue-specific reporters to validate mechanistic hypotheses .
Q. What strategies are effective for resolving contradictory data on this compound’s efficacy across studies?
- Methodology :
- Meta-analysis : Aggregate data from multiple studies using PRISMA guidelines. Assess heterogeneity via I² statistics.
- Variable harmonization : Compare experimental conditions (e.g., cell lines, dosage regimes, endpoint measurements) to identify confounding factors.
- Replication studies : Collaborate with independent labs to test hypotheses under standardized protocols .
Q. How can researchers optimize this compound’s bioavailability for preclinical testing?
- Methodology :
- Formulation : Test nano-carriers (liposomes, polymeric nanoparticles) or prodrug strategies to enhance solubility and absorption.
- Pharmacokinetics (PK) : Conduct ADME assays (e.g., Caco-2 permeability, microsomal stability) early in development.
- In silico modeling : Use tools like GastroPlus to predict bioavailability and guide formulation design .
Q. What frameworks are suitable for evaluating this compound’s therapeutic potential in multidisciplinary studies?
- Methodology :
- PICO/FINER criteria : Define Population (e.g., disease models), Intervention (dose/route), Comparison (standard therapies), and Outcomes (efficacy/toxicity). Ensure questions are Feasible, Novel, Ethical, and Relevant .
- Translational pipelines : Align preclinical findings with clinical trial phases (e.g., Phase I safety profiling). Use CONSORT guidelines for reporting .
Key Considerations for Advanced Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
